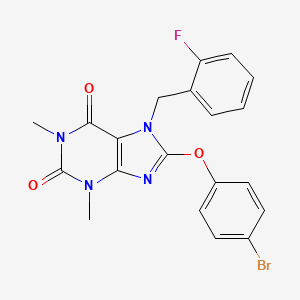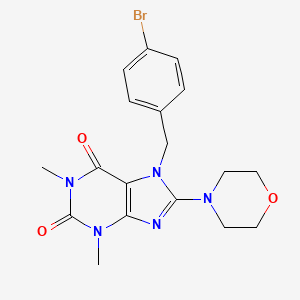![molecular formula C28H30N2O3S B11617859 2-[[4-[4-(1,1-Dimethylethyl)phenyl]-4-oxobutyl]thio]-4-(2-furanyl)-4,6,7,8-tetrahydro-5-hydroxy-3-quinolinecarbonitrile CAS No. 907987-77-3](/img/structure/B11617859.png)
2-[[4-[4-(1,1-Dimethylethyl)phenyl]-4-oxobutyl]thio]-4-(2-furanyl)-4,6,7,8-tetrahydro-5-hydroxy-3-quinolinecarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(4-TERT-BUTYLPHENYL)-4-OXOBUTYL]SULFANYL}-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE is a complex organic compound that features a quinoline core, a furan ring, and a tert-butylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with the preparation of the quinoline core, followed by the introduction of the furan ring and the tert-butylphenyl group. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the Furan Ring: This step can be accomplished via a Friedel-Crafts acylation reaction, where the furan ring is introduced using an appropriate acyl chloride.
Attachment of the Tert-Butylphenyl Group: This can be done through a nucleophilic substitution reaction, where the tert-butylphenyl group is introduced using a suitable halide.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The furan and quinoline rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halides and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure could be useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its complex structure.
Mecanismo De Acción
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, where the compound binds to the active site or allosteric sites, altering the protein’s function.
Comparación Con Compuestos Similares
- 2-{[4-(4-METHYLPHENYL)-4-OXOBUTYL]SULFANYL}-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
- 2-{[4-(4-ETHYLPHENYL)-4-OXOBUTYL]SULFANYL}-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE
Uniqueness: The presence of the tert-butyl group in 2-{[4-(4-TERT-BUTYLPHENYL)-4-OXOBUTYL]SULFANYL}-4-(FURAN-2-YL)-5-OXO-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBONITRILE provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with smaller substituents.
Propiedades
Número CAS |
907987-77-3 |
|---|---|
Fórmula molecular |
C28H30N2O3S |
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
2-[4-(4-tert-butylphenyl)-4-oxobutyl]sulfanyl-4-(furan-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C28H30N2O3S/c1-28(2,3)19-13-11-18(12-14-19)22(31)9-6-16-34-27-20(17-29)25(24-10-5-15-33-24)26-21(30-27)7-4-8-23(26)32/h5,10-15,25,30H,4,6-9,16H2,1-3H3 |
Clave InChI |
WWWXSWUZAZYIIZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCSC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CO4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-ethylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617776.png)
![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B11617781.png)

![2-chloro-7-ethoxy-3-{3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-yl}quinoline](/img/structure/B11617798.png)
![Ethyl 1-[(2-methoxyphenoxy)acetyl]piperidine-4-carboxylate](/img/structure/B11617806.png)
![(2Z)-2-[(3-chloro-4-methylphenyl)imino]-3-ethyl-4-oxo-N-phenyl-1,3-thiazinane-6-carboxamide](/img/structure/B11617818.png)
![N'-[(Z)-(Dimethylamino)methylidene]pyridine-4-carbohydrazide](/img/structure/B11617826.png)
![methyl 2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d][1,2]oxazol-5-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11617830.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11617834.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]benzenesulfonamido}-N-(2-methylpropyl)acetamide](/img/structure/B11617847.png)

![2-[(3-methoxypropyl)amino]-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617856.png)
![Ethyl 4-[({1-(3-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11617866.png)
![[(5E)-5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11617873.png)
